molecular formula C4H6O3 B2534787 (S)-2-Methyloxirane-2-carboxylic acid CAS No. 162251-64-1

(S)-2-Methyloxirane-2-carboxylic acid

Cat. No.: B2534787
CAS No.: 162251-64-1
M. Wt: 102.089
InChI Key: CSEUSVYSDPXJAP-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Methyloxirane-2-carboxylic acid can be synthesized through several methods. One common approach involves the epoxidation of (S)-2-methyl-2-propenoic acid using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered enzymes to achieve high enantioselectivity. These methods are advantageous as they can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted carboxylic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Methyloxirane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers, resins, and other materials due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of (S)-2-Methyloxirane-2-carboxylic acid involves its ability to react with nucleophiles, leading to the opening of the oxirane ring. This reactivity is crucial for its role in various chemical and biological processes. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methyloxirane-2-carboxylic acid: The enantiomer of (S)-2-Methyloxirane-2-carboxylic acid, with similar chemical properties but different biological activity.

    2,3-Epoxybutanoic acid: A structurally similar compound with an epoxide ring and a carboxylic acid group.

    2-Methyl-2-propenoic acid: The precursor to this compound, lacking the epoxide ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an oxirane ring and a carboxylic acid group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in the preparation of enantiomerically pure compounds.

Properties

IUPAC Name

(2S)-2-methyloxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEUSVYSDPXJAP-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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